S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Overview
Scientific Research Applications
Radioprotective and Chemoprotective Applications in Cancer Therapies : S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate, also known as WR-2721, exhibits both radioprotective and chemoprotective properties, which are potentially useful in cancer treatment. Its metabolic action involves catabolism by polyamine oxidase, with the metabolite being a cytotoxic aldehyde. This metabolism plays a crucial role in its pharmacological activity, as aldehydes may reduce oxygen-dependent free radicals generated by irradiation of tissues, thereby offering protection (Ishimaru, 1982).
Pharmacokinetics and Detection in Plasma : The pharmacokinetics and detection of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate in plasma have been studied, demonstrating improved assay methods for better sensitivity and precision. This is critical for understanding its behavior and effectiveness in biological systems (Swynnerton et al., 1984).
Protection of Normal Tissues During Radiation Therapy : The compound has been evaluated for its potential to protect normal tissues during radiation therapy, particularly in the context of fractionated irradiation. Studies have shown that it can protect against the hematologic toxicity of cyclophosphamide, a chemotherapy drug, suggesting its utility in reducing the side effects of cancer treatments (Utley et al., 1976).
Influence on Polyamine Uptake in Lung Tissues : Research has indicated that S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate and its analogs can inhibit the uptake of putrescine into rat lung slices, suggesting a potential mechanism for targeting radioprotectors to specific cells in the lung (Wyatt et al., 1989).
Study of Hydrolysis Reaction : The hydrolysis reaction of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate has been extensively studied to understand its chemical behavior under various conditions. This research is vital for comprehending its stability and reactivity in different environments (Risley et al., 1986).
properties
IUPAC Name |
2-(4-aminobutylamino)ethylsulfanylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N2O3PS/c7-3-1-2-4-8-5-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBZRBCVWXTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCSP(=O)(O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174762 | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
CAS RN |
20709-37-9 | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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